Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride
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Overview
Description
Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride is a synthetic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a bromine atom at the 6th position and a hydrochloride salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom at the 6th position of the carbazole ring.
Hydrogenation: Reduction of the aromatic ring to form the hexahydro derivative.
Resolution: Separation of the racemic mixture into its enantiomers.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized to form carbazole derivatives or reduced to form more saturated compounds.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions include various substituted carbazoles, oxidized derivatives, and reduced hexahydrocarbazoles.
Scientific Research Applications
Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Rac-(4aR,9aR)-4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- Rac-(1R,4aR,9aR)-2-methyl-1,3,4,9a-tetrahydro-2H-1,4a-propanobenzofuro[2,3-c]pyridin-8-ol
Uniqueness
Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride is unique due to the presence of the bromine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other carbazole derivatives and makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12;/h5-7,9,11,14H,1-4H2;1H/t9-,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBDJZKQOLOBPZ-FOKYBFFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(N2)C=CC(=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C3=C(N2)C=CC(=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-38-3 |
Source
|
Record name | rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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